molecular formula C22H21N5O2 B2395644 N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide CAS No. 899945-40-5

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide

Cat. No.: B2395644
CAS No.: 899945-40-5
M. Wt: 387.443
InChI Key: PYJPTQYGJJJZGP-UHFFFAOYSA-N
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Description

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide is a synthetic organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system containing both pyrazole and pyrimidine rings. This unique structure contributes to its biological activity and potential therapeutic applications.

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from interacting with its natural substrates . This interaction results in the disruption of the cell cycle, particularly at the G1/S and G2/M checkpoints, leading to cell cycle arrest .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is essential for the transition from the G1 phase to the S phase and from the G2 phase to the M phase of the cell cycle. By inhibiting CDK2, the compound prevents the progression of the cell cycle, leading to cell cycle arrest . This arrest can lead to apoptosis, or programmed cell death, particularly in cancer cells .

Result of Action

The result of the compound’s action is significant inhibition of cell proliferation. The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM . These results indicate that the compound has potent anti-proliferative effects.

Preparation Methods

The synthesis of N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the fused heterocyclic system.

    Introduction of the tert-butyl group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides or related reagents.

    Attachment of the phenylbenzamide moiety: This step involves the coupling of the pyrazolo[3,4-d]pyrimidine core with 4-phenylbenzamide using coupling reagents such as EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and other advanced techniques .

Chemical Reactions Analysis

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazolo[3,4-d]pyrimidine core or the phenylbenzamide moiety are replaced with other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of other biologically active molecules and as a ligand in coordination chemistry.

    Biology: It has shown significant activity against various cancer cell lines, making it a potential candidate for anticancer drug development. It also exhibits antiviral and antimicrobial properties.

    Medicine: The compound is being investigated for its potential use in the treatment of cancer, viral infections, and bacterial infections.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds

Comparison with Similar Compounds

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities, including anticancer and antiviral properties.

    Phenylpyrazoles: Compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group, also show diverse biological activities.

    Triazolopyrimidines: These compounds have a triazole ring fused to a pyrimidine ring and are known for their anticancer and antimicrobial activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl and phenylbenzamide groups, which contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-22(2,3)27-19-18(13-24-27)21(29)26(14-23-19)25-20(28)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJPTQYGJJJZGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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